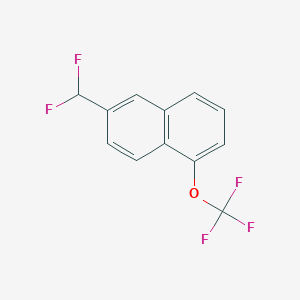
2-(3-Fluorophenyl)-5,5-dimethylazepane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Fluorophenyl)-5,5-dimethylazepane hydrochloride is a chemical compound that belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles. The presence of a fluorophenyl group and dimethyl substitutions on the azepane ring imparts unique chemical and physical properties to this compound. It is often used in various scientific research applications due to its distinct structural features.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluorophenyl)-5,5-dimethylazepane hydrochloride typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or diamines.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic aromatic substitution reactions, where a fluorine atom is substituted onto a phenyl ring.
Dimethyl Substitution: The dimethyl groups are introduced through alkylation reactions using suitable alkylating agents.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis equipment to streamline the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where various substituents can be introduced onto the azepane ring or the phenyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(3-Fluorophenyl)-5,5-dimethylazepane hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its effects on the central nervous system.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(3-Fluorophenyl)-5,5-dimethylazepane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance its binding affinity to these targets, while the azepane ring provides structural stability. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
1-(3-Fluorophenyl)piperazine hydrochloride: Another fluorophenyl-substituted compound with a piperazine ring.
3-Fluoroamphetamine: A stimulant with a fluorophenyl group and an amphetamine backbone.
Comparison: 2-(3-Fluorophenyl)-5,5-dimethylazepane hydrochloride is unique due to its azepane ring structure, which provides different chemical and physical properties compared to piperazine or amphetamine derivatives
Propiedades
Fórmula molecular |
C14H21ClFN |
|---|---|
Peso molecular |
257.77 g/mol |
Nombre IUPAC |
2-(3-fluorophenyl)-5,5-dimethylazepane;hydrochloride |
InChI |
InChI=1S/C14H20FN.ClH/c1-14(2)7-6-13(16-9-8-14)11-4-3-5-12(15)10-11;/h3-5,10,13,16H,6-9H2,1-2H3;1H |
Clave InChI |
TYZIETGTBSNEHN-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(NCC1)C2=CC(=CC=C2)F)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![3-[(tert-Butyldimethylsilyl)oxy]-2-methylphenylboronic Acid](/img/structure/B11853517.png)

